molecular formula C9H9N3O2 B3011333 2-Amino-3-methylbenzimidazole-5-carboxylic acid CAS No. 1780270-04-3

2-Amino-3-methylbenzimidazole-5-carboxylic acid

Cat. No.: B3011333
CAS No.: 1780270-04-3
M. Wt: 191.19
InChI Key: VBZHWXCSPQDIEK-UHFFFAOYSA-N
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Description

2-Amino-3-methylbenzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by an amino group at position 2, a methyl group at position 3, and a carboxylic acid substituent at position 4. This structural arrangement imparts unique physicochemical and biological properties, distinguishing it from other benzimidazole analogs.

Properties

IUPAC Name

2-amino-3-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-4-5(8(13)14)2-3-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZHWXCSPQDIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-3-methylbenzimidazole-5-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives under acidic conditions. . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Amino-3-methylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-3-methylbenzimidazole-5-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzimidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Evidence Reference
2-Amino-3-methylbenzimidazole-5-carboxylic acid NH₂ (2), CH₃ (3), COOH (5) C₉H₉N₃O₂ 191.19 N/A (Target compound)
2-Methyl-1H-benzimidazole-5-carboxylic acid CH₃ (2), COOH (5) C₉H₈N₂O₂ 176.17
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid O (2,3-dihydro), COOH (5) C₈H₆N₂O₃ 178.15
2-((Methoxycarbonyl)amino)-1H-benzimidazole-5-carboxylic acid NH(COOCH₃) (2), COOH (5) C₁₀H₉N₃O₄ 235.20
2-Mercapto-5-benzimidazolecarboxylic acid SH (2), COOH (5) C₈H₆N₂O₂S 194.21

Key Observations :

  • The amino group at position 2 in the target compound enhances nucleophilicity compared to methyl (), oxo (), or mercapto () substituents.
  • The methoxycarbonylamino derivative () exhibits increased lipophilicity (LogP 1.51) due to the ester group, contrasting with the hydrophilic nature of the free amino group in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP Solubility Profile Key Evidence Reference
This compound Not reported ~0.5* Moderate in polar solvents N/A
2-((Methoxycarbonyl)amino)-1H-benzimidazole-5-carboxylic acid 280–286 1.51 Low in water
2-Mercapto-5-benzimidazolecarboxylic acid Not reported ~1.2* Poor in nonpolar solvents
2-Methyl-1H-benzimidazole-5-carboxylic acid Not reported ~0.8* Moderate in DMSO

Notes:

  • *Estimated LogP values based on structural analogs.
  • The carboxylic acid group at position 5 in all compounds confers acidity (pKa ~2–3), facilitating salt formation with amines or metals.

Biological Activity

2-Amino-3-methylbenzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

The structure of this compound features a benzimidazole ring with an amino group and a carboxylic acid group. This unique combination of functional groups contributes to its biological activity.

Benzimidazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : These compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions in biochemical pathways.
  • Antimicrobial Activity : They have shown significant antimicrobial properties against various pathogens, making them candidates for antibiotic development .
  • Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description
AntimicrobialExhibits activity against bacteria and fungi; potential for antibiotic development
AnticancerInduces apoptosis in cancer cell lines; potential for use in cancer therapy
Anti-inflammatoryModulates inflammatory pathways; potential use in treating inflammatory diseases
AntioxidantScavenges free radicals; protects cells from oxidative stress
AntiviralShows activity against viral infections; potential for antiviral drug development

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of A549 lung cancer cells by approximately 63.4% compared to untreated controls. The compound's ability to induce cell death was linked to its interaction with cellular pathways involved in apoptosis .
  • Antimicrobial Properties : Another investigation revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Future Directions

Research on this compound is ongoing, with several avenues for future exploration:

  • Synthesis Optimization : Improved synthetic methods could enhance yield and purity, facilitating further biological testing.
  • Expanded Biological Testing : Comprehensive studies to evaluate the compound's efficacy against a broader range of cancer types and infectious diseases.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities could provide insights for drug development.

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